Synthesis Pathway for Rivaroxaban EP Impurity I: An In-depth Technical Guide
Synthesis Pathway for Rivaroxaban EP Impurity I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a potential synthesis pathway for Rivaroxaban EP Impurity I. The information presented herein is a compilation and adaptation of synthetic methods described in the scientific literature for Rivaroxaban and its related impurities. This document is intended for research and development purposes and should be used in a controlled laboratory setting by qualified professionals.
Introduction
Rivaroxaban EP Impurity I, chemically known as 2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid, is a known process-related impurity in the synthesis of the anticoagulant drug Rivaroxaban.[1][2][3] The control and synthesis of such impurities are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a plausible multi-step synthesis route for obtaining this impurity, which can be valuable for its use as a reference standard in analytical method development and validation.
Proposed Synthesis Pathway
The proposed synthesis of Rivaroxaban EP Impurity I starts from the readily available starting material, 4-(4-aminophenyl)morpholin-3-one (B139978). The pathway involves the formation of a key amine intermediate, followed by a double acylation reaction with 5-chlorothiophene-2-carbonyl chloride.
Experimental Protocols
The following experimental protocols are adapted from procedures described for the synthesis of Rivaroxaban and its chiral impurities.[3][4]
Step 1: Synthesis of Intermediate Amine (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one)
This step involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-N-glycidyl phthalimide to form a phthalimide-protected intermediate, followed by deprotection to yield the key amine intermediate.
Reaction:
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Phthalimide Intermediate Formation: 4-(4-aminophenyl)morpholin-3-one is reacted with (S)-N-glycidyl phthalimide in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. The reaction mixture is heated to reflux for an extended period (e.g., 15-24 hours). The intermediate can be isolated by filtration upon cooling.
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Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This can be achieved using a carbonylating agent like N,N'-carbonyldiimidazole (CDI) in a solvent such as toluene (B28343) at elevated temperatures (e.g., 105-110°C).
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Deprotection: The phthalimide protecting group is removed by reacting the intermediate with a 40% aqueous solution of methylamine (B109427) in a solvent like methanol at an elevated temperature (e.g., 60-65°C) for 4-6 hours. The resulting amine hydrochloride can be precipitated by adjusting the pH with hydrochloric acid.
Step 2: Synthesis of Rivaroxaban EP Impurity I
This final step involves the diacylation of the intermediate amine with 5-chlorothiophene-2-carbonyl chloride.
Reaction:
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The intermediate amine hydrochloride is dissolved in a mixture of acetonitrile (B52724) and water.
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Triethylamine is added to the solution to act as a base.
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The reaction mixture is cooled to a low temperature (e.g., 10-15°C).
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A solution of 5-chlorothiophene-2-carbonyl chloride in a suitable solvent is added dropwise while maintaining the low temperature.
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The reaction is stirred at this temperature for 2-3 hours.
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The product, Rivaroxaban EP Impurity I, can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as acetic acid and water.
Data Presentation
The following tables summarize the key chemical entities and potential quantitative data for the synthesis of Rivaroxaban EP Impurity I. The yield and purity data are illustrative and based on similar reactions reported in the literature; actual results may vary.
Table 1: Key Reactants and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 4-(4-aminophenyl)morpholin-3-one | C₁₀H₁₂N₂O₂ | 192.22 | Starting Material |
| (S)-N-Glycidyl phthalimide | C₁₁H₉NO₃ | 203.19 | Starting Material |
| 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one | C₁₄H₁₇N₃O₄ | 291.30 | Intermediate |
| 5-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂OS | 181.04 | Acylating Agent |
| Rivaroxaban EP Impurity I | C₂₄H₂₁Cl₂N₃O₇S₂ | 598.48 | Final Product |
Table 2: Illustrative Reaction Parameters and Outcomes
| Step | Reaction Type | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1a. Phthalimide Intermediate Formation | Ring Opening | 4-(4-aminophenyl)morpholin-3-one, (S)-N-Glycidyl phthalimide | Methanol/Water | Reflux | 90-95 | >97 |
| 1b. Cyclization | Cyclization | N,N'-Carbonyldiimidazole | Toluene | 105-110 | 90-95 | >98 |
| 1c. Deprotection | Deprotection | 40% Methylamine solution, HCl | Methanol | 60-65 | 80-85 | >99 |
| 2. Diacylation | N-Acylation | 5-Chlorothiophene-2-carbonyl chloride, Triethylamine | Acetonitrile/Water | 10-15 | 80-90 | >99 |
Logical Workflow for Synthesis and Characterization
The overall process for synthesizing and confirming the structure of Rivaroxaban EP Impurity I can be visualized as follows:
Conclusion
This technical guide provides a plausible and detailed synthesis pathway for Rivaroxaban EP Impurity I based on available scientific literature. The provided experimental protocols, data tables, and workflow diagrams are intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and quality control. The successful synthesis and characterization of this impurity are essential for the development of robust analytical methods for monitoring the purity of Rivaroxaban. It is imperative that all experimental work is conducted with appropriate safety precautions in a suitable laboratory environment.
